molecular formula C29H47ClO2 B1615105 Cholesterol chloroacetate CAS No. 3464-50-4

Cholesterol chloroacetate

Cat. No.: B1615105
CAS No.: 3464-50-4
M. Wt: 463.1 g/mol
InChI Key: XUXXPLDKUZSGKH-OHPSOFBHSA-N
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Description

Contextualization within Sterol Ester Chemistry

Sterol esters, including cholesterol chloroacetate (B1199739), are a class of lipids where a fatty acid is linked to the hydroxyl group of a sterol. scirp.orgnih.gov In biological systems, cholesterol esters are the primary storage and transport form of cholesterol. scirp.orgnih.gov The synthesis of these esters is a key area of research, with scientists continuously developing novel methods. These methods range from enzyme-catalyzed reactions to cross-coupling chemistry, highlighting the importance of creating diverse cholesterol ester libraries for various applications. scirp.orgnih.govmdpi.com

Cholesterol chloroacetate fits into this context as a synthetic cholesterol ester. Its preparation is a straightforward and well-documented process, typically involving the reaction of cholesterol with chloroacetyl chloride in the presence of a base like triethylamine (B128534). lew.rochemicalbook.com This synthesis provides a foundation for further chemical modifications. The chlorine atom in the chloroacetate group is a good leaving group, allowing for the subsequent attachment of various other molecules to the cholesterol backbone. lew.ro This reactivity is a key feature that distinguishes it from many naturally occurring cholesterol esters and makes it a valuable starting material for creating more complex cholesterol derivatives with potential applications in areas like liquid crystals and drug delivery. mdpi.comlew.roresearchgate.net

Overview of Cholesterol Esters in Synthetic and Analytical Methodologies

Cholesterol esters are not only targets of synthesis but are also crucial in various analytical techniques. For instance, this compound itself is utilized as an internal standard in the quantification of cholesterol in food samples using supercritical fluid chromatography. nih.gov This application relies on its structural similarity to cholesterol, allowing for accurate and reliable measurements.

In synthetic chemistry, the esterification of cholesterol is a fundamental transformation. mdpi.com The development of efficient esterification methods is an ongoing area of research, with recent advancements including the use of organocatalysts like the triphenylphosphine-sulfur trioxide adduct. nih.gov Furthermore, the synthesis of complex cholesterol esters, such as those derived from polyunsaturated fatty acids, is of interest due to their potential biological activities. acs.org

The characterization of cholesterol esters relies heavily on modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of newly synthesized compounds. lew.rokingdraw.comresearchgate.net Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of these esters. kingdraw.comnih.govnist.gov

Below is a table summarizing the key properties and identification data for this compound.

PropertyValue
Chemical Formula C29H47ClO2
Molecular Weight 463.13 g/mol
CAS Number 3464-50-4
Appearance White solid
Melting Point 160-161°C lew.ro

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXPLDKUZSGKH-OHPSOFBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-50-4
Record name Cholesteryl chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3464-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3-beta-yl chloroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3-β-yl chloroacetate
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Synthetic Routes to Cholesterol Chloroacetate

Esterification Reactions

Esterification is a fundamental reaction in organic chemistry used to form esters. In the context of Cholesterol Chloroacetate (B1199739) synthesis, this involves reacting cholesterol with a suitable acylating agent.

The most direct synthetic route to Cholesterol Chloroacetate is the acylation of cholesterol using chloroacetyl chloride. In this reaction, the hydroxyl group (-OH) at the C-3 position of the cholesterol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of the desired ester, this compound, and generates hydrochloric acid (HCl) as a byproduct. The reaction is typically carried out in an appropriate organic solvent, such as benzene (B151609) or dichloromethane. researchgate.net

The efficiency of the direct acylation reaction is significantly improved by the addition of a base, such as triethylamine (B128534) or pyridine (B92270). researchgate.net The primary role of the base is to act as a scavenger for the hydrochloric acid produced during the reaction. By neutralizing the HCl, the base prevents potential side reactions and drives the equilibrium towards the formation of the ester product. researchgate.netmdpi.com

A typical procedure involves dissolving cholesterol and triethylamine in a solvent like benzene. researchgate.net This solution is then added to a solution of chloroacetyl chloride in the same solvent. researchgate.net Heating the mixture, often to reflux, for a specified period can further enhance the reaction rate and yield. researchgate.net The presence of triethylamine ensures that the reaction proceeds smoothly to completion. researchgate.net

Isolation and Purification Techniques for this compound

Following the synthesis, a multi-step process is required to isolate and purify the this compound from the reaction mixture, which contains unreacted starting materials, the triethylamine hydrochloride salt, and other byproducts. The initial "work-up" typically involves washing the reaction mixture to remove water-soluble impurities.

The most common method for purification of the crude product is recrystallization. researchgate.net Absolute ethanol (B145695) has been shown to be an effective solvent for this purpose, yielding the final product as a white solid. researchgate.net Column chromatography is another powerful technique that can be employed for purification, separating the desired compound based on its polarity. nih.goved.gov The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

Spectroscopic Characterization of Synthesized this compound

To confirm the identity and structure of the synthesized this compound, various spectroscopic methods are employed. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques for this purpose.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The formation of this compound from cholesterol is clearly indicated by the appearance of specific absorption bands characteristic of the new ester group and the disappearance of the broad O-H stretch from the starting cholesterol.

Key vibrational frequencies observed in the IR spectrum of cholesteryl esters provide definitive evidence of the structure. researchgate.net The most significant of these is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester, which typically appears in the range of 1720-1735 cm⁻¹. researchgate.net Additionally, strong bands for the asymmetric and symmetric C-O stretching vibrations of the ester linkage are observed. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1720 - 1735 Strong
Asymmetric C-O Stretch 1220 - 1240 Very Strong

Data sourced from typical values for cholesteryl esters. researchgate.net

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. Both ¹H (proton) and ¹³C NMR are used to characterize this compound.

In the ¹H NMR spectrum, the successful esterification is confirmed by a significant downfield shift of the proton at the C-3 position (3α-H). In cholesterol, this proton signal appears around 3.55 ppm. nih.gov Upon formation of the chloroacetate ester, this proton is deshielded by the electron-withdrawing carbonyl group, causing its signal to shift downfield to a multiplet in the region of 4.61-4.74 ppm. researchgate.net The characteristic signals for the steroid nucleus, including the singlets for the angular methyl groups (C-18 and C-19) and doublets for the side-chain methyl groups (C-21, C-26, and C-27), remain in their expected regions. researchgate.net

Table 2: Key ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
3α-H (geminal to ester oxygen) 4.61 - 4.74 Multiplet
C-18 Methyl (CH₃) ~0.67 Singlet
C-19 Methyl (CH₃) ~0.89 Singlet
C-21 Methyl (CH₃) ~0.90 Doublet

Data sourced from typical values for cholesteryl esters. researchgate.net

¹³C NMR spectroscopy further confirms the structure, with a distinct signal for the C-3 carbon, which is shifted downfield to approximately 74.40-75.18 ppm due to its attachment to the electronegative oxygen atom of the ester. researchgate.net The presence of the carbonyl carbon from the chloroacetate group is also readily identified.

Chemical Transformations and Derivatization Strategies Involving Cholesterol Chloroacetate

Nucleophilic Substitution Reactions of the Chloroacetate (B1199739) Moiety

The chloroacetate group in cholesterol chloroacetate is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry where an electron-rich species (the nucleophile) replaces the chlorine atom. ksu.edu.sabits-pilani.ac.in This process is a cornerstone for synthesizing a diverse array of cholesterol derivatives. The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. ksu.edu.sabits-pilani.ac.in

Formation of Thioether Derivatives (e.g., Cholesteryl-p-thiophenoxy-thiophenoxy acetate)

One notable application of nucleophilic substitution with this compound is the synthesis of thioether derivatives. A specific example is the formation of cholesteryl-p-thiophenoxy-thiophenoxy acetate (B1210297). lew.ro This reaction involves the treatment of this compound with a sulfur-containing nucleophile, p-thiophenoxy thiophenol, in the presence of a base like sodium carbonate. lew.ro The base facilitates the deprotonation of the thiophenol, generating a more potent thiophenolate nucleophile that readily displaces the chloride from the chloroacetate moiety.

The synthesis is typically carried out in a solvent such as hot ethanol (B145695) over several hours. lew.ro After the reaction is complete, the product is isolated and purified using techniques like column chromatography and recrystallization. lew.ro The structure of the resulting thioether derivative is confirmed through analytical and spectroscopic methods. lew.ro

Table 1: Synthesis of Cholesteryl-p-thiophenoxy-thiophenoxy acetate

ReactantsReagentsSolventReaction TimeProduct
This compound, p-Thiophenoxy thiophenolSodium CarbonateHot Ethanol~3 hoursCholesteryl-p-thiophenoxy-thiophenoxy acetate
Data sourced from a study on the synthesis of cholesterol derivatives. lew.ro

Reactions with Amine-Containing Compounds for Conjugate Synthesis

This compound readily reacts with various amine-containing compounds to form amide conjugates. This strategy is widely employed to link the cholesterol scaffold to other molecules, including peptides and other bioactive compounds. nih.govmdpi.comnih.gov The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroacetate group, leading to the displacement of the chloride ion and the formation of a stable amide bond.

These conjugation reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.gov The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the desired cholesterol conjugate. nih.gov This approach has been instrumental in the synthesis of various cholesterol-based compounds, including those with potential applications in drug delivery and materials science. nih.gov For instance, cholesterol-arginine conjugates have been synthesized through the amidation of L-arginine ethyl ester with cholesteryl chloroformate, a related cholesterol derivative. nih.gov

Coupling Reactions Utilizing this compound

Beyond simple nucleophilic substitutions, this compound serves as a key building block in more complex coupling reactions to generate larger, multi-component structures. These reactions often involve the formation of multiple bonds and can lead to the creation of intricate molecular architectures.

Synthesis of Cholesterol-Based Bisamides

A significant application of coupling reactions involving this compound is the synthesis of cholesterol-based bisamides. nih.govmdpi.com In a representative synthesis, a cholesteryl chloroacetate derivative is coupled with a bisamide containing pyridine (B92270) rings. nih.govmdpi.com The reaction involves the quaternization of the pyridine ring nitrogens by the chloroacetate group, followed by further transformations to yield the final bisamide product. nih.govmdpi.com These reactions are typically performed under reflux in a mixture of solvents like DMF and MeCN over an extended period. nih.govmdpi.com The resulting cholesterol-based bisamides can exhibit interesting self-assembly properties, forming gels in various organic solvents. mdpi.com

Table 2: Synthesis of Cholesterol-Based Bisamides

Starting MaterialsReaction ConditionsProduct
Cholesteryl Chloroacetate Derivative, Bisamide with Pyridine Rings1. DMF, MeCN, reflux, 3 days; 2. NH4PF6, DMF/MeOH (1:10, v/v)Cholesterol-Based Bisamide
Data sourced from a review on the synthesis and applications of cholesterol-based compounds. nih.govmdpi.com

Development of Other Complex this compound Conjugates

The reactivity of this compound has been harnessed to create a wide variety of other complex conjugates. By reacting with different nucleophiles, a vast library of cholesterol derivatives can be accessed. For example, it has been used in the synthesis of quaternary ammonium (B1175870) derivatives of cholesterol. mdpi.comnih.gov These reactions highlight the versatility of this compound as a scaffold for introducing diverse functional groups and molecular entities onto the cholesterol backbone, leading to compounds with a broad spectrum of potential applications. nih.gov

Influence of this compound Structure on Derivative Properties

The inherent structure of this compound, with its rigid steroidal nucleus and flexible chloroacetate side chain, significantly influences the properties of its derivatives. The cholesterol moiety imparts a high degree of lipophilicity and can drive the self-assembly of derivatives into organized supramolecular structures, such as those seen in liquid crystals. lew.ro

For instance, in the case of the thioether derivatives mentioned earlier, the presence of the cholesterol group is crucial for the observation of liquid crystalline properties. lew.ro Specifically, cholesteryl p-thiophenoxy-thiophenoxyacetate exhibits liquid crystal behavior, a property not observed in all its structural analogues. lew.ro This demonstrates that subtle changes in the molecular structure, such as the length of the spacer between the cholesterol and the aromatic moiety, can have a profound impact on the macroscopic properties of the resulting material. lew.ro The "odd-even" effect, where the melting point of derivatives alternates with the number of carbon atoms in the side chain, has also been observed in these types of compounds. lew.ro Furthermore, the rigid and planar nature of the cholesterol core influences membrane fluidity and permeability when these derivatives are incorporated into lipid bilayers. nih.gov

Applications of Cholesterol Chloroacetate in Organic Synthesis and Advanced Materials

Role as a Synthetic Intermediate for Modified Steroid Structures

The chemical reactivity of the chloroacetate (B1199739) group in cholesterol chloroacetate makes it an excellent leaving group and a convenient handle for introducing a variety of functionalities onto the cholesterol scaffold. This has been exploited in the synthesis of numerous modified steroid structures. The ester linkage at the C-3 position of the steroid nucleus allows for transformations under relatively mild conditions, preserving the integrity of the core steroidal structure.

One key application is in the synthesis of cholesterol-based bisamides. In a documented synthesis, cholesteryl chloroacetate is coupled with pyridine (B92270) ring nitrogens in a bisamide precursor. This reaction proceeds via nucleophilic substitution, where the pyridine nitrogen displaces the chloride, to form pyridinium (B92312) bisamides containing cholesteryl units. This method provides a straightforward route to complex dimeric and oligomeric steroid derivatives with potential applications in supramolecular chemistry and materials science.

The chloroacetyl group can also serve as a precursor for other functional groups. For instance, it can be readily converted into other esters or ethers, expanding the library of accessible cholesterol derivatives. The synthesis of a cholesterol-based dithioacetal, for example, begins with the reaction of cholesterol with chloroacetyl chloride to yield cholesteryl chloroacetate. This intermediate is then further modified in subsequent steps, demonstrating its utility as a foundational starting material for multi-step syntheses of complex steroidal molecules. The inherent chirality and rigidity of the cholesterol framework, made accessible through intermediates like this compound, are valuable in designing molecules for specific biological or material functions.

Precursor in the Design of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. Cholesterol and its derivatives are particularly adept at forming such assemblies due to their amphiphilic nature, rigid shape, and chirality. This compound serves as a key precursor in the development of these advanced materials.

Cholesteric liquid crystals, also known as chiral nematic liquid crystals, are a phase of matter between crystalline solid and isotropic liquid, characterized by a helical arrangement of molecules. This helical structure gives rise to unique optical properties, such as selective reflection of light, making them useful in displays and temperature sensors. Derivatives of cholesterol are fundamental components in many thermochromic liquid crystal formulations.

While cholesterol itself does not form a liquid crystal phase, many of its esters do. Cholesteryl chloroacetate derivatives are integral to these systems. For instance, cholesteryl chloride, which can be conceptually derived from this compound, is a common component in liquid crystal mixtures. It is often combined with other cholesteryl esters like cholesteryl nonanoate, cholesteryl benzoate, or cholesteryl oleyl carbonate to create thermochromic materials that change color with temperature. The specific composition of the mixture dictates the temperature range and the colors displayed. The introduction of the chiral cholesterol moiety is crucial for inducing the helical superstructure of the cholesteric phase.

The properties of these liquid crystalline systems are highly dependent on the molecular structure of the constituent cholesterol derivatives. The table below summarizes the role of different cholesteryl esters in creating liquid crystal mixtures.

ComponentRole in Liquid Crystal MixtureResulting Property
Cholesteryl Oleyl CarbonateBase component, provides fluidityBroadens the temperature range of the liquid crystal phase
Cholesteryl Pelargonate (Nonanoate)Modifies the pitch of the helical structureInfluences the color and temperature sensitivity
Cholesteryl BenzoateIncreases the stability of the mesophaseAffects the clearing point (transition to isotropic liquid)
Cholesteryl ChlorideInduces a tight helical pitchContributes to vibrant color play and temperature response

This interactive table summarizes the functions of common cholesteryl esters used in liquid crystal formulations. Data synthesized from multiple sources.

Organogelators are low-molecular-mass compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The unique molecular geometry and chirality of cholesterol make it an excellent scaffold for designing potent organogelators.

This compound is a valuable starting material for synthesizing these gelators. Its reactive chloroacetate group allows for the attachment of other molecular fragments that can promote self-assembly. For example, Panja and coworkers reported the synthesis of pyrrole (B145914) and furan-based pyridine/pyridinium bisamides containing cholesteryl units. The synthesis involved the coupling reaction of a cholesteryl chloroacetate derivative with a bisamide precursor. The resulting complex molecules demonstrated the ability to form stable, chiral gels in various organic solvents, with the heteroatom of the aromatic linker playing a crucial role in the gelation process. Such gels can exhibit stimuli-responsive behavior, for instance, collapsing in the presence of specific anions, making them suitable for sensor applications.

The design of these gelators often involves creating a structure with both a rigid, bulky group (the cholesterol unit) and a group capable of specific interactions like hydrogen bonding. This structural combination facilitates the formation of the extended fibrous networks characteristic of organogels.

Gelator PrecursorSynthetic TransformationKey Interaction for GelationPotential Application
Cholesteryl Chloroacetate DerivativeCoupling with pyridine-containing bisamidesHydrogen bonding, π-π stackingAnion sensing, smart materials
Cholesterol-based structures with D-A pairsSchiff-base reactionDonor-Acceptor interactions, H-bondingOptical switches, sensors

This interactive table outlines the synthesis and properties of organogelators derived from cholesterol precursors. Data sourced from a comprehensive review.

Contributions to Stereoselective Synthesis Methodologies

The inherent chirality of the cholesterol molecule makes it an attractive starting point for stereoselective synthesis. While this compound is not typically used as a chiral catalyst or auxiliary in the conventional sense, its role as a key intermediate in the synthesis of complex, stereochemically defined steroids is significant. The synthesis of modified steroids often requires precise control over the stereochemistry at various positions, and starting with a rigid, pre-defined chiral scaffold like cholesterol simplifies this challenge immensely.

The use of cholesterol and its derivatives as starting materials is a cornerstone of steroid chemistry. Syntheses of various steroid intermediates and analogs, such as lathosterol (B1674540) and other hydroxylated steroids, rely on the availability of functionalized cholesterol precursors. By providing a reliable and reactive handle at the C-3 position, this compound facilitates the synthesis of a wide array of derivatives, thereby contributing indirectly to the field of stereoselective synthesis by providing access to complex, enantiomerically pure molecules.

Analytical Methodologies Employing Cholesterol Chloroacetate

Utilization as an Internal Standard in Cholesterol Quantification

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument. Cholesterol chloroacetate (B1199739) is utilized for this purpose in the analysis of cholesterol.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This method is particularly well-suited for the analysis of lipids like cholesterol. In the determination of cholesterol in food samples, cholesterol chloroacetate is employed as an internal standard. nih.gov The methodology involves extraction with supercritical carbon dioxide, followed by analysis using a capillary column with supercritical carbon dioxide as the mobile phase and flame ionization detection. nih.gov The quantification of cholesterol is achieved by comparing the peak area of the analyte to the known concentration of the this compound internal standard. nih.gov This approach provides a rapid, accurate, and precise means for cholesterol determination in matrices such as milk fat. massbank.eu

Table 1: Application of this compound in SFC

ParameterDetailsSource(s)
Technique Supercritical Fluid Chromatography (SFC) nih.gov
Analyte Cholesterol nih.gov
Role Internal Standard nih.gov
Sample Matrix Food samples, Milk Fat nih.govmassbank.eu
Mobile Phase Supercritical Carbon Dioxide nih.gov
Detection Flame Ionization Detection (FID) nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of various compounds, including lipids. nih.govanimbiosci.org While direct evidence of this compound's use as an internal standard in published HPLC methods is not prevalent, its properties make it a suitable candidate for such applications. Methods for determining cholesterol in biological samples often rely on reversed-phase HPLC with UV detection. nih.govplos.org In these analyses, an internal standard is crucial for accuracy. Given that this compound is a cholesterol ester, it shares chemical and physical properties with cholesterol, ensuring similar extraction efficiency and chromatographic behavior. Its distinct chloroacetate group allows for clear separation and detection, separate from native cholesterol and other cholesteryl esters. nih.gov The successful use of other sterols as internal standards in HPLC and GC methods for cholesterol analysis further supports the suitability of this compound for this role. mdpi.com

Mass Spectrometric Approaches for this compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the structural elucidation and quantification of compounds.

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the molecular ion (M+) may not always be observed. Instead, a "pseudomolecular ion" is often formed. For cholesteryl esters, including this compound, these are typically adduct ions. researchgate.netresearchgate.net The ESI process can generate strong signal intensities for precursor ions corresponding to ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts. researchgate.netresearchgate.net The formation of lithiated adducts ([M+Li]⁺) has also been shown to enhance ionization for cholesteryl esters. nih.gov These pseudomolecular ions are crucial as they represent the intact molecule and serve as the precursor ions for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS). researchgate.net The specific adduct formed depends on the solvents and modifiers used in the mobile phase. researchgate.netuab.edu

Table 2: Common Pseudomolecular Ions of Cholesteryl Esters in ESI-MS

Ion TypeFormulaIonization TechniqueSource(s)
Ammonium Adduct[M+NH₄]⁺Electrospray Ionization (ESI) researchgate.netresearchgate.netnih.gov
Sodium Adduct[M+Na]⁺Electrospray Ionization (ESI) nih.govresearchgate.net
Lithium Adduct[M+Li]⁺Electrospray Ionization (ESI) nih.gov
Protonated Molecule[M+H]⁺Atmospheric Pressure Chemical Ionization (APCI) researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (like a pseudomolecular ion) to generate product ions. The resulting fragmentation pattern provides structural information about the molecule.

For cholesteryl esters, a characteristic fragmentation pathway involves the loss of the cholesterol backbone. When ammonium or other adducts of cholesteryl esters undergo collision-induced dissociation, they typically generate a prominent product ion at a mass-to-charge ratio (m/z) of 369. researchgate.netnih.gov This ion corresponds to the protonated cholestadiene cation ([C₂₇H₄₅]⁺), formed after the neutral loss of the ester side chain and water. creative-proteomics.com A similar fragment at m/z 368 is observed under electron ionization (EI) conditions, representing the cholestadiene radical cation. arvojournals.org

In the case of this compound, the expected primary fragmentation would be the loss of chloroacetic acid, leading to the characteristic cholesterol backbone fragment. Further fragmentation could involve the chloroacetate moiety itself. For example, the fragmentation of ethyl chloroacetate shows characteristic ions at m/z 77 and 79, corresponding to the [CH₂ClC=O]⁺ fragment with the two isotopes of chlorine (³⁵Cl and ³⁷Cl). massbank.eu Therefore, the full mass spectrum of this compound would be expected to show both the characteristic sterol backbone fragments and ions indicative of the chloroacetyl group.

Chromatographic Separation Techniques for this compound Analysis

The analysis of this compound relies on its effective separation from other components in a sample matrix. Various chromatographic techniques are suitable for this purpose.

High-Performance Liquid Chromatography (HPLC): As a cholesteryl ester, this compound can be readily separated using reversed-phase HPLC, a technique widely applied to the analysis of cholesterol and its esters. nih.govanimbiosci.orgnih.gov Mobile phases typically consist of mixtures of solvents like acetonitrile (B52724), isopropanol (B130326), and water, and separation is achieved on C18 columns. animbiosci.orgplos.org

Supercritical Fluid Chromatography (SFC): As previously discussed, SFC is a powerful technique for lipid analysis and has been explicitly used for the quantification of cholesterol with this compound as an internal standard. nih.gov It offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a valuable technique for the separation of neutral lipids. nih.gov It can be used to separate cholesteryl esters from other lipid classes like triglycerides, fatty acids, and free cholesterol, making it a useful preparatory or screening tool for the analysis of this compound. researchgate.netnih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a standard method for cholesterol analysis. nih.govmdpi.com While analysis of intact cholesteryl esters by GC can be challenging due to their high boiling points, it is a feasible technique, especially with appropriate derivatization or high-temperature columns.

These techniques, often used in conjunction with mass spectrometry, provide a robust toolkit for the separation, identification, and quantification of this compound in various analytical contexts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized, straightforward, and cost-effective method for the separation of lipids, including cholesterol esters like this compound. libretexts.orgrockefeller.edu The principle of separation in TLC for these compounds is typically based on adsorption chromatography, where the stationary phase is more polar than the mobile phase. aocs.org

In the analysis of cholesterol esters, silica (B1680970) gel is the most common adsorbent used as the stationary phase, coated on a solid support such as a glass or plastic plate. rockefeller.edu The separation is achieved based on the polarity of the compounds. Since this compound is a relatively nonpolar ester, it will travel further up the TLC plate compared to more polar lipids like free cholesterol. youtube.com

The selection of the mobile phase is critical for achieving good separation. For neutral lipids like cholesterol esters, a nonpolar solvent system is employed. researchgate.net A common mobile phase consists of a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu The ratio of these solvents can be adjusted to optimize the separation of different lipid classes.

After development, the separated spots, which are not visible to the naked eye, are visualized using a variety of techniques. A common method is to spray the plate with a reagent like permanganate (B83412) and then heat it, which results in visible spots. youtube.com Alternatively, iodine vapor can be used to visualize the lipid spots. For quantitative analysis, the spots can be scraped from the plate, the lipid extracted, and then analyzed by other methods, or the plate can be scanned with a densitometer.

A study by Bhat and Ansari specifically reported on the chromatographic separation of cholesteryl acetate (B1210297) and its chloro analogues, including presumably this compound, using Thin-Layer Chromatography. nih.gov

Table 1: Typical Conditions for Thin-Layer Chromatography of Cholesterol Esters

ParameterDescription
Stationary Phase Silica gel coated on a plastic or glass plate
Mobile Phase A mixture of nonpolar solvents, e.g., Petroleum Ether: Diethyl Ether: Acetic Acid (84:15:1 v/v/v) rockefeller.edu
Sample Application Spotted onto a baseline drawn with a pencil libretexts.org
Development In a sealed chamber saturated with the mobile phase vapor
Visualization Staining with potassium permanganate followed by heating, or exposure to iodine vapor youtube.com
Identification Comparison of the retention factor (Rf) value with that of a known standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation, identification, and quantification of individual cholesterol esters, including this compound. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is polar. This technique offers high resolution and sensitivity for the analysis of complex mixtures of lipids. aocs.org

A typical RP-HPLC system for cholesterol ester analysis employs a C18 (octadecylsilyl) bonded silica column as the stationary phase. nih.gov The mobile phase is often a mixture of organic solvents like acetonitrile and isopropanol, and the elution can be performed in either isocratic or gradient mode. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve better separation of a wide range of cholesterol esters.

Detection of cholesterol esters is commonly achieved using a UV detector, as these compounds absorb light in the low UV range (around 200-210 nm). For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system (LC-MS). The use of a cholesterol stationary phase has also been explored for the separation of related compounds. nih.gov

Bhat and Ansari have also described the use of High-Performance Liquid Chromatography for the separation of cholesteryl acetate and its chloro analogues. nih.gov

Table 2: Typical Conditions for RP-HPLC of Cholesterol Esters

ParameterDescription
Stationary Phase C18 (octadecylsilyl) bonded silica column nih.gov
Mobile Phase Isocratic or gradient mixture of solvents like acetonitrile and isopropanol nih.gov
Elution Mode Isocratic or Gradient
Detection UV detector at approximately 200-210 nm
Internal Standard A cholesterol ester not present in the sample, e.g., cholesteryl heptadecanoate nih.gov
Quantification Based on the peak area relative to that of an internal standard

Biochemical Formation and Metabolism of Cholesterol Chloroacetate

In Vivo Covalent Conjugation of Chloroacetic Acid with Endogenous Cholesterol

Research has demonstrated the in vivo covalent conjugation of chloroacetic acid with cholesterol in rat liver lipids. utmb.edu In a pivotal study, rats administered a single oral dose of radiolabeled chloroacetic acid (1-[14C]chloroacetic acid) were found to have formed cholesterol chloroacetate (B1199739) in their livers. utmb.edu This finding confirms that chloroacetic acid, or a reactive metabolite thereof, can directly interact with endogenous cholesterol to form a stable covalent adduct within a biological system. utmb.edu The formation of such a conjugate highlights a metabolic pathway for chloroacetic acid that involves its esterification with one of the most abundant lipids in animal tissues.

Investigation of Formation Pathways in Biological Systems (e.g., Liver Lipids)

The liver is a primary site for the metabolism of xenobiotics, and studies have focused on this organ to elucidate the formation pathways of cholesterol chloroacetate. utmb.edu Following the administration of chloroacetic acid to rats, the liver lipids were extracted and analyzed. utmb.edu The investigation revealed that the formation of this compound occurs within the lipid compartments of the liver. utmb.edu The lipids were separated into neutral lipids and phospholipids, with the cholesterol conjugate being identified in the neutral lipid fraction. utmb.edu This suggests a specific enzymatic or chemical process that facilitates the esterification of cholesterol with chloroacetic acid within the lipid environment of hepatocytes. For comparison, similar experimental conditions using acetic acid resulted in the formation of cholesteryl acetate (B1210297), indicating a parallel pathway for carboxylic acids to conjugate with cholesterol. utmb.edu

Analytical Strategies for Detecting Endogenously Formed this compound

The detection and characterization of endogenously formed this compound require a multi-step analytical approach. A combination of chromatographic and spectrometric techniques has been successfully employed to identify this compound in biological samples. utmb.edu

The initial step involves the extraction of total lipids from the tissue of interest, such as the liver. utmb.edu These extracted lipids are then subjected to a separation technique to isolate different lipid classes. Solid-phase extraction is a common method used to separate the total lipid extract into neutral lipids and phospholipids. utmb.edu

Further fractionation of the neutral lipid fraction is typically achieved using preparative thin-layer chromatography (TLC). utmb.edu This allows for the isolation of the fraction containing cholesterol esters. To achieve a higher degree of purification and separation, the fraction corresponding to cholesterol esters is then analyzed by reverse-phase high-performance liquid chromatography (HPLC). utmb.edu

The definitive identification of this compound is accomplished using mass spectrometry (MS). utmb.edu In the key study, ammonia (B1221849) chemical ionization mass spectrometry was utilized. utmb.edu The analysis of the fraction with the same retention time as a standard sample of cholesteryl chloroacetate revealed a pseudomolecular ion peak at m/z 480/482 with a characteristic 3:1 ratio, which is indicative of the presence of a single chlorine atom. utmb.edu Furthermore, the fragmentation pattern of the sample was found to be identical to that of the standard, confirming the identity of the endogenously formed compound as this compound. utmb.edu

Interactive Data Table: Analytical Techniques for this compound Detection

Analytical StepTechniquePurposeKey FindingsReference
Lipid Extraction Solvent ExtractionIsolation of total lipids from liver tissue.N/A utmb.edu
Lipid Fractionation Solid-Phase ExtractionSeparation of neutral lipids and phospholipids.This compound found in the neutral lipid fraction. utmb.edu
Fraction Purification Preparative Thin-Layer Chromatography (TLC)Further fractionation of the neutral lipid fraction.Isolation of the cholesterol ester fraction. utmb.edu
High-Resolution Separation Reverse-Phase High-Performance Liquid Chromatography (HPLC)Purification of the cholesterol ester fraction.N/A utmb.edu
Compound Identification Ammonia Chemical Ionization Mass SpectrometryConfirmation of the chemical structure.Pseudomolecular ion peak at m/z 480/482 (3:1 ratio) and fragmentation pattern matched the standard. utmb.edu

Q & A

Q. What are the standard methods for synthesizing cholesterol chloroacetate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via esterification of cholesterol with chloroacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Optimization involves adjusting molar ratios, reaction time, and temperature. For example, highlights that adding chloroacetic acid derivatives can reduce reaction time and catalyst load, achieving yields >70% under controlled conditions. Purification often employs column chromatography or recrystallization, with characterization via FTIR (C=O and C-Cl stretches) and NMR (δ ~4.6 ppm for the chloroacetate methylene group) .

Q. How is this compound characterized to confirm structural integrity and purity in academic research?

Key techniques include:

  • FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C-Cl).
  • NMR : 1^1H NMR signals at δ 4.6–4.8 ppm (methylene protons adjacent to Cl) and δ 5.3–5.4 ppm (cholesterol’s double bond protons).
  • Mass spectrometry : Molecular ion peaks matching the molecular formula C29H47ClO2\text{C}_{29}\text{H}_{47}\text{ClO}_2. Purity is assessed via HPLC (e.g., reverse-phase C18 columns with UV detection at 210 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific exposure limits are not established (similar to chloroacetic acid derivatives in ), researchers should:

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers away from moisture and oxidizing agents.
  • Follow protocols for flammable liquids (e.g., avoid open flames) due to its ester-derived flammability risks .

Advanced Research Questions

Q. How can this compound be utilized to study enzyme specificity in lipid-modifying enzymes like Lecithin Retinol Acyltransferase (LRAT)?

this compound acts as a selective nucleophile-blocking agent. In LRAT studies, it is pre-incubated with partially purified enzyme to irreversibly inhibit non-target thiol-dependent proteins, leaving LRAT active for subsequent affinity labeling. This method simplifies SDS-PAGE analysis of LRAT activity (e.g., using BACMK labeling) by reducing background noise .

Q. What experimental strategies address contradictions in the stability of chloroacetate esters under varying conditions?

reveals unexpected stability of chloroacetate esters in acidic conditions (e.g., 80% acetic acid), conflicting with assumptions of facile cleavage. To resolve this:

  • Controlled hydrolysis studies : Compare kinetics in buffered vs. non-buffered systems.
  • Alternative protecting groups : Use labile esters (e.g., orthoesters) for applications requiring selective deprotection.
  • Mechanistic probes : Employ 18^{18}O isotopic labeling to track cleavage pathways .

Q. How does the choice of chloroacetate derivatives (e.g., sodium chloroacetate vs. vinyl chloroacetate) impact synthetic outcomes in carboxymethylation reactions?

Sodium chloroacetate (ClCH2COONa\text{ClCH}_2\text{COONa}) is preferred in carboxymethyl cellulose synthesis due to its solubility and reactivity with cellulose under alkaline conditions. In contrast, vinyl chloroacetate (ClCH2COOCH2CH2\text{ClCH}_2\text{COOCH}_2\text{CH}_2) may introduce crosslinking side reactions. demonstrates that optimizing sodium chloroacetate concentration (e.g., 3 g in 20 mL reaction volume) achieves a substitution degree of 0.42 in cellulose derivatives .

Q. What role does this compound play in modifying lipid membranes for drug delivery studies?

Its amphiphilic structure (hydrophobic cholesterol backbone + polar chloroacetate group) enables integration into lipid bilayers. Researchers use it to:

  • Enhance membrane permeability : Assess via fluorescent dye leakage assays.
  • Targeted delivery : Conjugate with therapeutic agents (e.g., siRNA) through reactive chloro groups. Stability in physiological conditions is validated using dynamic light scattering (DLS) and transmission electron microscopy (TEM) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control : Standardize starting materials (e.g., cholesterol purity ≥95%) and reaction conditions (temperature ±1°C).
  • Analytical consistency : Use identical HPLC gradients and NMR acquisition parameters across batches.
  • Documentation : Report detailed protocols (e.g., ’s emphasis on replicable experimental sections) to enhance reproducibility .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to Hill or Log-Logistic models for EC₅₀/LC₅₀ calculations.
  • ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., in cell viability assays).
  • Confounding factor control : Account for solvent effects (e.g., DMSO cytotoxicity) via vehicle-only controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.